molecular formula C17H18N2 B12896650 (E)-N-Phenyl-1-[4-(pyrrolidin-1-yl)phenyl]methanimine CAS No. 62473-20-5

(E)-N-Phenyl-1-[4-(pyrrolidin-1-yl)phenyl]methanimine

Cat. No.: B12896650
CAS No.: 62473-20-5
M. Wt: 250.34 g/mol
InChI Key: MJJOHRXMCGKBRB-UHFFFAOYSA-N
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Description

N-(4-(Pyrrolidin-1-yl)benzylidene)aniline is an organic compound that features a pyrrolidine ring attached to a benzylidene aniline structure. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of the pyrrolidine ring, a five-membered nitrogen-containing heterocycle, contributes to the compound’s unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(Pyrrolidin-1-yl)benzylidene)aniline typically involves the condensation of 4-(pyrrolidin-1-yl)benzaldehyde with aniline. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to promote the formation of the imine bond between the aldehyde and the amine group of aniline.

Industrial Production Methods

Industrial production of N-(4-(Pyrrolidin-1-yl)benzylidene)aniline may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N-(4-(Pyrrolidin-1-yl)benzylidene)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

N-(4-(Pyrrolidin-1-yl)benzylidene)aniline has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(4-(Pyrrolidin-1-yl)benzylidene)aniline involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, modulating their activity. The compound’s ability to form hydrogen bonds and participate in π-π interactions contributes to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(Pyrrolidin-1-yl)benzyl)aniline
  • N-(4-(Pyrrolidin-1-yl)phenyl)methanamine
  • N-(4-(Pyrrolidin-1-yl)benzylidene)benzylamine

Uniqueness

N-(4-(Pyrrolidin-1-yl)benzylidene)aniline is unique due to the presence of both the pyrrolidine ring and the benzylidene aniline structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

(E)-N-Phenyl-1-[4-(pyrrolidin-1-yl)phenyl]methanimine, also known by its CAS number 114365-04-7, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be depicted as follows:

C17H20N2\text{C}_{17}\text{H}_{20}\text{N}_2

This compound features a phenyl group attached to a pyrrolidine moiety, which is significant for its interaction with biological targets.

Anticancer Activity

Recent studies have explored the anticancer potential of compounds structurally related to this compound. For instance, derivatives of similar structures have shown promising results in inhibiting various cancer cell lines:

CompoundCell LineIC50 (µM)Reference
N-(3-methyl-5-isoquinolinyl)-N'-[4-(1-pyrrolidinyl)benzyl]HEPG21.18 ± 0.14
N-(4-(3-(4-Methoxyphenyl) acryloyl) phenyl)-2-((5-(3,4,5-trimethoxy-phenyl)-1,3,4-oxadiazol-2-yl) thio)acetamideMDA-MB-4356.82
N-(2,4-dimethylphenyl)-5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-aminesPC-30.67

These studies indicate that compounds related to this compound may exhibit significant cytotoxic effects against cancer cells.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interact with specific protein targets involved in cell proliferation and apoptosis. For example, some derivatives have been shown to inhibit key signaling pathways associated with tumor growth and metastasis.

Case Studies

Case Study 1: Inhibition of EGFR

A study highlighted the effectiveness of a similar compound in inhibiting the epidermal growth factor receptor (EGFR), which is crucial in many cancers. The compound demonstrated an IC50 value of 0.24 µM against EGFR, indicating strong inhibitory potential .

Case Study 2: Cytotoxicity Against Multiple Cancer Lines

In another investigation focusing on various cancer cell lines, compounds structurally related to this compound exhibited varying degrees of cytotoxicity. For instance, the compound showed notable activity against prostate (PC3), colon (HCT116), and breast (MCF7) cancer cells with IC50 values ranging from 0.67 µM to 6.82 µM .

Properties

CAS No.

62473-20-5

Molecular Formula

C17H18N2

Molecular Weight

250.34 g/mol

IUPAC Name

N-phenyl-1-(4-pyrrolidin-1-ylphenyl)methanimine

InChI

InChI=1S/C17H18N2/c1-2-6-16(7-3-1)18-14-15-8-10-17(11-9-15)19-12-4-5-13-19/h1-3,6-11,14H,4-5,12-13H2

InChI Key

MJJOHRXMCGKBRB-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=CC=C(C=C2)C=NC3=CC=CC=C3

Origin of Product

United States

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